molecular formula C9H14N4O3 B1278170 Ala-His CAS No. 3253-17-6

Ala-His

Cat. No. B1278170
CAS RN: 3253-17-6
M. Wt: 226.23 g/mol
InChI Key: XZWXFWBHYRFLEF-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Analysis of ALA Synthase

5-Aminolevulinic acid synthase (ALAS) is a pivotal enzyme in heme biosynthesis, catalyzing the conversion of glycine and succinyl-coenzyme A into 5-aminolevulinic acid (ALA). The crystal structure of ALAS from Rhodobacter capsulatus and its complexes with substrates provides insights into the enzyme's function and the molecular basis of X-linked sideroblastic anemias (XLSAs), which are caused by mutations in the gene for erythroid eALAS. These mutations can interfere with substrate binding, disrupt dimer formation, or affect proper folding of the enzyme . Similarly, the crystal structure of a eukaryotic ALAS from Saccharomyces cerevisiae reveals conformational changes upon cofactor binding and the importance of the C-terminal extension in enzyme activity, which is relevant for understanding human disorders related to heme biosynthesis .

Synthesis and Therapeutic Applications of ALA

ALA is an endogenous metabolite synthesized in mitochondria and serves as a precursor for heme. It is also used as a prodrug in photodynamic therapy (PDT) for cancer treatment. When administered externally, ALA leads to the accumulation of protoporphyrin IX (PpIX), a potent photosensitizer, due to the rate-limiting activity of ferrochelatase. This property is exploited in PDT to target cancer cells . ALA's potential for photodynamic detection and treatment of noncutaneous solid malignancies has been explored, highlighting its ability to differentiate between neoplastic and normal tissue .

Molecular Structure and Chemical Properties of ALA

The biosynthesis of ALA can occur through two distinct pathways, with one involving the condensation of glycine with succinyl-CoA, as seen in animals, yeast, fungi, and certain bacteria. The other pathway starts with the activation of glutamate by ATP-dependent ligation to tRNAGlu, followed by a series of reactions leading to ALA formation. This process is regulated through feedback inhibition and induction/repression mechanisms . The acceptor stem of Escherichia coli tRNA(Ala) features a unique G.U wobble base pair essential for the specificity of alanyl tRNA synthetase, which is crucial for protein synthesis .

Chemical Reactions and Physical Properties of ALA

ALA's role in the synthesis of tetrapyrrole pigments and its transformation into porphobilinogen (PBG) can be observed using 13C-NMR, especially when ALA is regioselectively labeled with 13C. This technique allows for the direct monitoring of the enzymatic process . Additionally, the synthesis of a nonapeptide with an Ala-(HO)Gly-Ala sequence demonstrates the influence of alanine residues on the formation of iron(III) complexes, which could have implications for understanding the physical and chemical properties of peptides containing ALA .

Alamethicin-like Activity and Photodynamic Effects

The synthesis of a 19-residue peptide with alamethicin-like activity shows that a cyclic structure is not necessary for a peptide to induce voltage-dependent conductances in membranes, suggesting that the open chain sequence possesses all the structural elements required for such activity . Furthermore, the photodynamic effects of ALA-induced PpIX in a rat colonic tumor model demonstrate the potential for selective necrosis in tumors, with a greater concentration difference between PP IX levels in tumors and normal tissues compared to other photosensitizers .

Scientific Research Applications

1. Theranostic Applications and Sustainability

5-aminolevulinic acid (5-ALA) has been extensively researched for its broad-spectrum applications in medical research, particularly in theranostics and sustainability. It is a precursor of protoporphyrin IX (PpIX), an endogenous and naturally-existing photosensitizer. The involvement of nanotechnology in 5-ALA delivery and theranostics has been a key direction in recent research, with an emphasis on nanomaterial-based systems for enhanced delivery and theranostic applications (Zhou et al., 2022).

2. Microbial Production and Agricultural Applications

5-Aminolevulinic acid (ALA) is also significant in agriculture and the food industry due to its biochemical characteristics. There is increasing interest in microbial production of ALA, as it offers advantages such as higher yields, lower pollutant emissions, and reduced costs compared to chemical synthesis. Photosynthetic bacteria (PSB) are particularly promising for ALA synthesis. Advances in this area also include eco-friendly approaches combining wastewater treatment with microbial ALA production (Liu et al., 2014).

3. Photodynamic Therapy in Cancer Treatment

ALA-mediated Photodynamic Therapy (ALA-PDT) is notable in cancer treatment. ALA acts as a prodrug of the photosensitizer Protoporphyrin IX (PpIX), accumulating in tumors due to the special regulation of heme enzymes. ALA-PDT has been employed for the treatment of various cancers, including lung, esophagus, and bladder carcinomas. The limitations in penetration of ALA and light have confined its non-dermatologic uses to early-phase clinical trials. Additionally, ALA-induced PpIX fluorescence assists in cytoreductive surgery and cancer diagnosis (Casas, 2020).

4. Metabolic Engineering for Enhanced Production

Genetic engineering in Escherichia coli has been explored to enhance the production of ALA. Strategies include the expression of modified genes like hemA for improved ALA synthesis and the co-expression of these genes with chaperones to increase productivity. This approach offers potential for large-scale, efficient ALA production, useful for various applications (Yu et al., 2019).

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXFWBHYRFLEF-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016440
Record name L-Alanyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-His

CAS RN

3253-17-6
Record name L-Alanyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3253-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alanylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-His
Reactant of Route 2
Reactant of Route 2
Ala-His
Reactant of Route 3
Reactant of Route 3
Ala-His
Reactant of Route 4
Reactant of Route 4
Ala-His
Reactant of Route 5
Reactant of Route 5
Ala-His
Reactant of Route 6
Reactant of Route 6
Ala-His

Citations

For This Compound
18,400
Citations
D Bar-Or, LT Rael, EP Lau, NKR Rao… - Biochemical and …, 2001 - Elsevier
… The N-terminus tetrapeptide sequence of human albumin, Asp-Ala-HisLys, is a high-affinity, … four amino acid residues of human albumin, Asp-Ala-HisLys (DAHK). We tested d-DAHK (…
Number of citations: 185 www.sciencedirect.com
P Gonzalez, B Vileno, K Bossak, Y El Khoury… - Inorganic …, 2017 - ACS Publications
… This work shows that NH 2 -Ala-His-His indeed can access both Cu(II) coordination types in a pH dependent manner. Changes in the second coordination sphere can considerably …
Number of citations: 26 pubs.acs.org
SL Newmyer, PRO de Montellano - Journal of Biological Chemistry, 1995 - ASBMB
Polyhistidine-tagged horseradish peroxidase (hHRP) and its F41A, H42A, and H42V mutants have been expressed in an insect cell system. Kinetic studies show that the rates of …
Number of citations: 181 www.jbc.org
Y Zhao, X Zhao, D Sun-Waterhouse, GIN Waterhouse… - Food Chemistry, 2021 - Elsevier
… Asn-Pro and Ala-His with remarkable umami taste and … peptides (eg Asn-Pro and Ala-His) from non-soy sauce protein … had Asn-Pro and Ala-His contents 3.32 and 1.15 times higher …
Number of citations: 23 www.sciencedirect.com
P Gonzalez, L Sabater, E Mathieu, P Faller, C Hureau - Biomolecules, 2022 - mdpi.com
… Here, we make use of a short peptide, namely the Ala-His-His-COOH (AHH), to illustrate why such peptide scaffolds are highly suitable to stop the production of ROS induced by Cu(Aβ). …
Number of citations: 4 www.mdpi.com
S Celik, G Yilmaz, AE Ozel, S Akyuz - Journal of Biomolecular …, 2022 - Taylor & Francis
… of the cyclo(Ala–His) dipeptide were created by combining two identical cyclo(Ala–His) monomers, … The solid phase FTIR and Raman spectra of cyclo(Ala–His) have been recorded. The …
Number of citations: 16 www.tandfonline.com
DC Larkin, SA Martinis, DJ Roberts, GE Fox - … of Life and Evolution of the …, 2001 - Springer
… Consistent with this, a dipeptide, Ala-His, was previously claimed to be a … Ala-His and RNAs carrying leucine. Based on the results presented here, it is unlikely that the dipeptide, Ala-His…
Number of citations: 2 link.springer.com
MS Akman, M Girard, LF O'brien, AK Ho… - Endocrinology, 1993 - academic.oup.com
… In this study, the mechanism of action of a newly synthesized peptide, Ala-His-D-/3Nal-Ala-Trp-o-Phe-Lys-NH2 (GHRP-1) was investigated and compared with that of GHRH (15). …
Number of citations: 108 academic.oup.com
N Daud, NA Yusof, TW Tee - Int. J. Electrochem. Sci, 2011 - academia.edu
A sensitive voltammetric method for detection of mercury ions is described which is made by modifying a gold electrode with 3-mercaptopropionic acid followed by covalent attachment …
Number of citations: 38 www.academia.edu
D Bar-Or, GW Thomas, LT Rael, EP Lau… - … and biophysical research …, 2001 - Elsevier
Both DNA and the telomeric sequence are susceptible to copper-mediated reactive oxygen species (ROS) damage, particularly damage attributed to hydroxyl radicals. In this study, ROS…
Number of citations: 80 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.